NRA-0160 NRA-0160 NRA-0160 is a selective dopamine D4 receptor antagonist, with a Ki value of 0.48 nM and with negligible affinity for dopamine D2 receptor (Ki: >10000 nM), D3 receptor (Ki: 39 nM), rat 5-HT2A receptor (Ki: 180 nM) and rat α1 adrenoceptor (Ki: 237 nM).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007246
InChI: InChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30)
SMILES: C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F
Molecular Formula: C24H23F2N3OS
Molecular Weight: 439.5 g/mol

NRA-0160

CAS No.:

Cat. No.: VC0007246

Molecular Formula: C24H23F2N3OS

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

NRA-0160 -

Specification

Molecular Formula C24H23F2N3OS
Molecular Weight 439.5 g/mol
IUPAC Name 4-(4-fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide
Standard InChI InChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30)
Standard InChI Key QESXTNJNPLVEOR-UHFFFAOYSA-N
SMILES C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F

Introduction

Pharmacological Profile

NRA-0160 is a highly selective dopamine D4 receptor antagonist with negligible affinity for other related receptors, such as dopamine D2 and D3, serotonin (5-HT2A_{2A}), and alpha1_1-adrenergic receptors.

Receptor Binding Affinities (Ki Values)

ReceptorKi Value (nM)
Dopamine D40.48
Dopamine D2>10,000
Dopamine D339
Serotonin (5-HT2A_{2A})180
Alpha1_1-Adrenoceptor237

This selectivity makes NRA-0160 a valuable tool for studying the role of dopamine D4 receptors in neuropsychiatric conditions .

Mechanism of Action

NRA-0160 antagonizes dopamine D4 receptors by binding with high affinity, thereby inhibiting dopamine-mediated signaling in specific neuronal pathways. This mechanism has implications for treating psychotic disorders and potentially other nervous system diseases .

Behavioral Studies

  • In rodent models, NRA-0160 was tested for its effects on locomotion and stereotypy induced by psychostimulants like methamphetamine (MAP) and apomorphine (APO).

  • The compound dose-dependently reversed MAP-induced inhibition of A9 and A10 dopamine neurons in the substantia nigra pars compacta and ventral tegmental area, respectively .

Comparative Efficacy

  • Compared to another dopamine D4 antagonist, L-745,870, NRA-0160 demonstrated distinct electrophysiological profiles by reversing MAP-induced inhibition more effectively in A10 neurons .

Side Effects

  • Unlike typical antipsychotics, NRA-0160 showed minimal motor side effects (e.g., catalepsy), suggesting it may avoid some liabilities associated with classical antipsychotic drugs .

Potential Therapeutic Applications

NRA-0160’s selective antagonism of dopamine D4 receptors positions it as a candidate for:

  • Psychotic disorders: It may provide antipsychotic effects without severe motor side effects.

  • Research: Its receptor specificity makes it a useful tool for studying dopaminergic signaling in neuropsychiatric conditions.

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